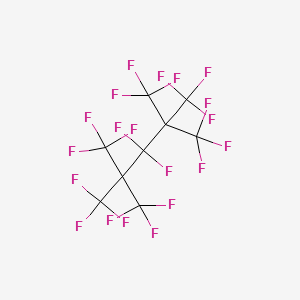
1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. This compound is often used in various industrial and scientific applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethyl lithium, followed by further fluorination steps to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is highly resistant to most chemical reactions due to the presence of multiple fluorine atoms. it can undergo specific reactions under controlled conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction reactions are less common due to the stability of the fluorinated compound.
Substitution: Nucleophilic substitution reactions can occur, but they require highly reactive nucleophiles and specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield partially fluorinated alcohols or ketones .
Scientific Research Applications
1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound with other molecules. This compound can interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
Uniqueness
1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical properties .
Properties
CAS No. |
62375-54-6 |
|---|---|
Molecular Formula |
C9F20 |
Molecular Weight |
488.06 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,5-octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane |
InChI |
InChI=1S/C9F20/c10-3(11,1(4(12,13)14,5(15,16)17)6(18,19)20)2(7(21,22)23,8(24,25)26)9(27,28)29 |
InChI Key |
OBGZODCYKSYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















